molecular formula C16H18NO4PS B14386045 O-Butyl O-(4-nitrophenyl) phenylphosphonothioate CAS No. 88239-48-9

O-Butyl O-(4-nitrophenyl) phenylphosphonothioate

Cat. No.: B14386045
CAS No.: 88239-48-9
M. Wt: 351.4 g/mol
InChI Key: HMWJIICUNQLHKP-UHFFFAOYSA-N
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Description

O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It belongs to the class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond. This compound is particularly effective against a variety of agricultural pests, making it valuable in the field of pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with butanol and 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of phenylphosphonothioic dichloride with butanol: This step involves the substitution of chlorine atoms with butoxy groups.

    Reaction with 4-nitrophenol: The resulting intermediate is then reacted with 4-nitrophenol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an insecticide.

Chemical Reactions Analysis

Types of Reactions

O-Butyl O-(4-nitrophenyl) phenylphosphonothioate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the butoxy group with other nucleophiles.

    Oxidation: The compound can be oxidized to form phosphonates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylphosphonic acid and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkali metal ethoxides, such as sodium ethoxide or potassium ethoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as butyl-substituted derivatives.

    Oxidation: Phosphonates are the primary products.

    Hydrolysis: Phenylphosphonic acid and 4-nitrophenol are formed.

Scientific Research Applications

O-Butyl O-(4-nitrophenyl) phenylphosphonothioate has several scientific research applications:

    Chemistry: Used as a model compound to study nucleophilic substitution and oxidation reactions.

    Biology: Investigated for its effects on insect physiology and biochemistry.

    Medicine: Explored for potential use in developing new insecticides with improved safety profiles.

    Industry: Utilized in the formulation of insecticidal products for agricultural use.

Mechanism of Action

The primary mechanism of action of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is the inhibition of acetylcholinesterase (AChE) in insects. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect. The compound’s lipophilic nature allows it to penetrate the insect’s nervous system effectively.

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar structure but with an ethyl group instead of a butyl group.

    O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.

Uniqueness

O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is unique due to its specific combination of butyl and nitrophenyl groups, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.

Properties

CAS No.

88239-48-9

Molecular Formula

C16H18NO4PS

Molecular Weight

351.4 g/mol

IUPAC Name

butoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H18NO4PS/c1-2-3-13-20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-12H,2-3,13H2,1H3

InChI Key

HMWJIICUNQLHKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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